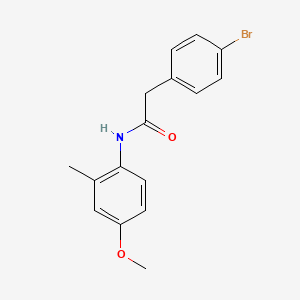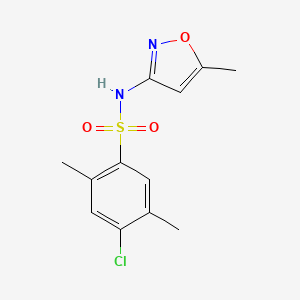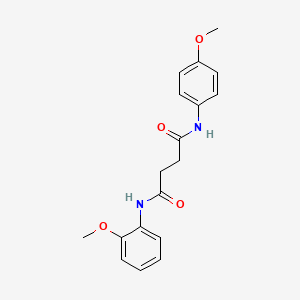![molecular formula C17H21N3O4S B4617790 2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(4-pyridinylmethyl)acetamide](/img/structure/B4617790.png)
2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(4-pyridinylmethyl)acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes that include reactions such as the formation of intra- and intermolecular hydrogen bonds, as indicated by NMR experiments and characterized by techniques such as FAB mass spectrometry, IR, and NMR spectroscopy. These processes can yield compounds with specific structural features and functionalities, as demonstrated in studies by Romero & Margarita (2008) and others who have explored similar molecules (Romero & Margarita, 2008).
Molecular Structure Analysis
The molecular structure of compounds akin to 2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(4-pyridinylmethyl)acetamide has been elucidated using X-ray crystallography, revealing the presence of intra- and intermolecular hydrogen bonds. These structural insights are critical for understanding the chemical behavior and potential applications of such molecules. Studies by Romero & Margarita (2008) provide detailed molecular structure analysis through crystallography and NBO studies, highlighting the electronic behavior of hydrogen bonds within these compounds (Romero & Margarita, 2008).
Chemical Reactions and Properties
The chemical behavior of 2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(4-pyridinylmethyl)acetamide and related molecules involves a variety of reactions, including oxidation and N-dealkylation, as explored in the metabolism studies of similar compounds. These reactions are influenced by the molecule's structure, highlighting the importance of detailed molecular analysis for predicting and understanding its reactivity (Prakash et al., 2008).
Aplicaciones Científicas De Investigación
Hydrogen Bond Studies and Structural Analysis
Research on compounds with structural similarities to 2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(4-pyridinylmethyl)acetamide indicates a focus on understanding hydrogen bonding and molecular structures. For instance, studies on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides highlight the significance of intramolecular and intermolecular hydrogen bonds in such molecules. Detailed characterization through FAB mass spectrometry, IR, NMR spectroscopy, and X-ray crystallography provided insights into the electronic behavior of these hydrogen bonds (Romero & Margarita, 2008).
Inhibitory Action and Enzymatic Studies
Compounds related to the given chemical structure have been explored for their inhibitory actions against enzymes, demonstrating significant potential in pharmacology. For example, thiazolylsulfonamides structurally related to specific inhibitors were synthesized and showed low nanomolar inhibition values across various human carbonic anhydrase isoforms, pointing to their importance in addressing diseases such as cancer, obesity, and glaucoma (Carta et al., 2017).
Antimicrobial Applications
The exploration of novel heterocyclic compounds incorporating sulfamoyl moieties, suitable for antimicrobial use, emphasizes the broad applicability of sulfonamide-based molecules. These synthesized compounds, through versatile reactions, showed promising in vitro antibacterial and antifungal activities, underscoring the potential of such chemical structures in developing new antimicrobial agents (Darwish et al., 2014).
Nanofiltration Membrane Development
Research into novel sulfonated aromatic diamine monomers for the preparation of thin-film composite nanofiltration membranes demonstrates the application of sulfonated compounds in improving water treatment technologies. These membranes, designed for dye treatment, showed increased water flux and enhanced surface hydrophilicity without compromising dye rejection, illustrating the role of such compounds in environmental engineering (Liu et al., 2012).
Propiedades
IUPAC Name |
2-[4-[[methyl(methylsulfonyl)amino]methyl]phenoxy]-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-20(25(2,22)23)12-15-3-5-16(6-4-15)24-13-17(21)19-11-14-7-9-18-10-8-14/h3-10H,11-13H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJIRBCVCFEYTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OCC(=O)NCC2=CC=NC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4617718.png)

![N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-[(2-chlorophenoxy)methyl]-2-furamide](/img/structure/B4617731.png)
![5-oxo-1-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4617739.png)
![1'-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4617743.png)
![2,4,6-trimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4617744.png)
![1-(4-methoxyphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B4617747.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-isopropyl-3-isoxazolecarboxamide](/img/structure/B4617760.png)
![methyl [({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetyl)amino](phenyl)acetate](/img/structure/B4617761.png)
![4-(acetylamino)phenyl [5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4617766.png)


![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4617804.png)
